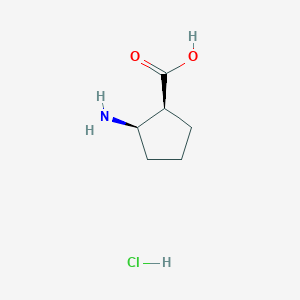

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, or (+)-2-Aminocyclopentanecarboxylic acid hydrochloride (ACPC-HCl), is an organic compound with a molecular formula of C5H11NO2•HCl. It is an optically active, crystalline solid that is soluble in water and ethyl alcohol. ACPC-HCl is used as a chiral building block in organic synthesis and is also used in pharmaceutical and biochemical research.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.

Starting Materials

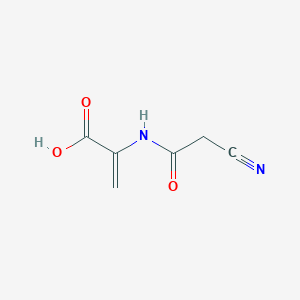

Cyclopentadiene, Acrolein, Hydrogen cyanide, Sodium hydroxide, Hydrochloric acid, Ammonium hydroxide

Reaction

Step 1: Cyclopentadiene is reacted with acrolein in the presence of a Lewis acid catalyst to form a cyclopentenone intermediate., Step 2: The cyclopentenone intermediate is then reacted with hydrogen cyanide in the presence of a base to form a cyanoester intermediate., Step 3: The cyanoester intermediate is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid., Step 4: The carboxylic acid is then reacted with ammonium hydroxide to form the desired product, (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid., Step 5: The product is converted to the hydrochloride salt by treatment with hydrochloric acid.

Mecanismo De Acción

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is an optically active compound, meaning it has the ability to rotate the plane of polarized light. This property is due to the presence of a chiral center, which is formed when the hydrochloride ion is added to the (+)-2-amino-1-cyclopentanecarboxylic acid molecule. This chiral center is responsible for the optical activity of the compound and is what allows it to be used as a chiral building block in organic synthesis.

Efectos Bioquímicos Y Fisiológicos

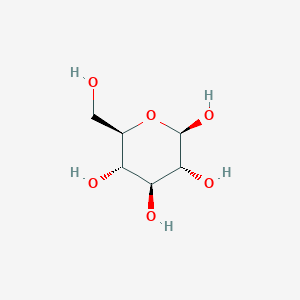

Due to its chiral nature, (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride can be used to synthesize a variety of compounds with different biochemical and physiological effects. For example, the anti-epileptic drug pregabalin is derived from (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride and has been found to be effective in treating certain types of epilepsy. Additionally, (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride has been used in the synthesis of chiral polymers and polysaccharides, which have been found to have applications in the field of drug delivery.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in lab experiments is its availability. (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is commercially available, making it easy to obtain for use in experiments. Additionally, it is relatively easy to synthesize, making it a good choice for experiments that require a large amount of the compound. However, one of the main limitations of using (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is its chirality. As a chiral compound, the two enantiomers of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride can have different effects on the outcome of an experiment, making it important to use the correct enantiomer for the desired result.

Direcciones Futuras

There are many potential future directions for the use of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in scientific research. One potential direction is the use of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in the synthesis of chiral drugs. Additionally, (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride could be used in the development of chiral polymers and polysaccharides for use in drug delivery systems. Furthermore, (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride could be used to synthesize chiral catalysts, which could be used to speed up and improve the efficiency of organic synthesis reactions. Finally, (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride could be used to synthesize chiral building blocks for use in the synthesis of complex organic molecules.

Aplicaciones Científicas De Investigación

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is widely used in scientific research due to its ability to form a chiral center. It is often used as a chiral building block in organic synthesis and has been used to synthesize a variety of compounds, such as chiral amines, carboxylic acids, and alcohols. It has also been used in the synthesis of chiral drugs, such as the anti-epileptic drug pregabalin. Additionally, (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride has been used in the synthesis of chiral polymers and polysaccharides.

Propiedades

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)